molecular formula C21H17BrO3 B8727506 2,4-Bis(benzyloxy)-5-bromobenzaldehyde

2,4-Bis(benzyloxy)-5-bromobenzaldehyde

Cat. No. B8727506
M. Wt: 397.3 g/mol
InChI Key: BRNJOWIVZQCYEC-UHFFFAOYSA-N
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Patent
US08927548B2

Procedure details

A flask was charged with 2,4-bis-benzyloxy-5-bromobenzyl alcohol (10.5 g; 26 mmol), manganese dioxide (45 g; 0.520 mol), and dichloromethane (250 mL). The reaction was stirred at reflux for three days. The slurry was then filtered through celite, and evaporated to give 2,4-bis-benzyloxy-5-bromobenzaldehyde (7.46 g; 18.77 mmol).
Name
2,4-bis-benzyloxy-5-bromobenzyl alcohol
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:16]=[C:15]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:14]([Br:25])=[CH:13][C:10]=1[CH2:11][OH:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[O-2].[O-2].[Mn+4].ClCCl>[CH2:1]([O:8][C:9]1[CH:16]=[C:15]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:14]([Br:25])=[CH:13][C:10]=1[CH:11]=[O:12])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
2,4-bis-benzyloxy-5-bromobenzyl alcohol
Quantity
10.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(CO)C=C(C(=C1)OCC1=CC=CC=C1)Br
Name
Quantity
45 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three days
Duration
3 d
FILTRATION
Type
FILTRATION
Details
The slurry was then filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=O)C=C(C(=C1)OCC1=CC=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.77 mmol
AMOUNT: MASS 7.46 g
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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